molecular formula C20H11ClO5 B12225639 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one

Cat. No.: B12225639
M. Wt: 366.7 g/mol
InChI Key: FLWBWYJSWIFXDU-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure with two chromene moieties, one of which is substituted with a chlorine atom and a carbonyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 6-chloro-2-oxochromene-3-carbonyl chloride, which is then reacted with 6-methylchromen-2-one under specific conditions to form the desired compound . The reaction conditions often include the use of organic solvents like ethanol or acetone and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exert antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-oxochromene-3-carbonyl chloride
  • 6-Methylchromen-2-one
  • Coumarin derivatives

Uniqueness

What sets 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one apart from similar compounds is its dual chromene structure with specific substitutions. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H11ClO5

Molecular Weight

366.7 g/mol

IUPAC Name

3-(6-chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one

InChI

InChI=1S/C20H11ClO5/c1-10-2-4-16-11(6-10)8-14(19(23)25-16)18(22)15-9-12-7-13(21)3-5-17(12)26-20(15)24/h2-9H,1H3

InChI Key

FLWBWYJSWIFXDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

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